molecular formula C6H6N2O B2443005 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one CAS No. 596844-18-7

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one

Cat. No.: B2443005
CAS No.: 596844-18-7
M. Wt: 122.127
InChI Key: FBAMWFMIJZIVKS-UHFFFAOYSA-N
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Description

Significance of Pyrazole-Fused Systems in Organic Synthesis

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govwikipedia.org Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. globalresearchonline.netresearchgate.net The fusion of a pyrazole ring with other carbocyclic or heterocyclic systems gives rise to a vast library of compounds with unique chemical and biological profiles. These fused systems are often considered "privileged structures" in drug discovery, as they can bind to multiple biological targets. nih.gov

The synthesis of pyrazole-fused systems is a dynamic area of organic synthesis. researchgate.net Common strategies involve the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. wikipedia.org The versatility of the pyrazole ring allows for various substitution patterns, enabling chemists to fine-tune the steric and electronic properties of the final molecule. This adaptability is crucial for optimizing the pharmacological activity and pharmacokinetic properties of drug candidates.

Overview of the 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one Scaffold

The this compound scaffold is a bicyclic system where a cyclopentane (B165970) ring is fused to a pyrazole ring. The presence of a ketone group and a dihydropyrazole moiety imparts a unique combination of reactivity and structural features.

Basic chemical properties of the parent scaffold are summarized in the table below:

PropertyValue
CAS Number 596844-18-7
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
IUPAC Name 5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one
SMILES O=C1C2C=NNC=2CC1
Appearance Powder

Table 1: Chemical Properties of this compound. Data sourced from americanelements.combldpharm.com

While detailed research on the parent compound is limited, studies on closely related derivatives, such as the 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole series, have provided valuable insights into the potential of this scaffold. These derivatives have been synthesized and evaluated for their biological activity, particularly in the context of cancer therapy. nih.gov

A study on mono- and di-substituted 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives revealed their potential as anti-mitotic agents. nih.gov These compounds were found to interact with tubulin, a key protein involved in cell division, at a site near the colchicine (B1669291) binding site. nih.gov This interaction disrupts microtubule formation, leading to cell cycle arrest and subsequent cell death in cancer cells. nih.gov The cytotoxic effects were observed against breast and lung cancer cell lines. nih.gov

The table below summarizes the in vitro anticancer activity of representative hexahydrocyclopenta[c]pyrazole derivatives from the study:

CompoundSubstitution PatternCancer Cell LineCytotoxicity (IC₅₀)
Derivative AMono-substituted (electron-donating group)Breast CancerModerate
Derivative BDi-substituted (electron-donating groups)Lung CancerModerate

Table 2: Anticancer Activity of Representative 2,3,3a,4,5,6-Hexahydrocyclopenta[c]pyrazole Derivatives. (Adapted from nih.gov)

These findings underscore the potential of the cyclopenta[c]pyrazole (B14746371) scaffold as a template for the design of novel anticancer agents. The core nucleus, combined with various substituents, offers a promising avenue for the development of more potent and selective tubulin inhibitors. nih.gov Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore the therapeutic potential of this intriguing heterocyclic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-6-2-1-5-4(6)3-7-8-5/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAMWFMIJZIVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596844-18-7
Record name 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one
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Synthetic Methodologies for 5,6 Dihydrocyclopenta C Pyrazol 4 1h One and Its Analogues

Cyclization Approaches to the Fused Ring System

The formation of the bicyclic framework is the cornerstone of synthesizing 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one. This is achieved through several distinct cyclization strategies, each offering unique advantages in terms of precursor availability and reaction efficiency.

Cycloaddition reactions provide a powerful method for constructing five-membered rings. Specifically, the 1,3-dipolar cycloaddition is a prominent route for synthesizing the pyrazole (B372694) core. wikipedia.org This reaction involves a 1,3-dipole, such as a diazoalkane, and a dipolarophile, typically an alkene or alkyne. wikipedia.orgresearchgate.net In the context of this compound, the reaction would involve a cyclopentenone derivative serving as the dipolarophile, which reacts with a diazo compound. This process, also known as the Huisgen cycloaddition, initially forms a pyrazoline (dihydropyrazole) ring fused to the cyclopentane (B165970) ring. wikipedia.orgresearchgate.net Subsequent oxidation or tautomerization can yield the final pyrazolone (B3327878) product.

A more advanced strategy involves the intramolecular 1,3-dipolar cycloaddition of precursors like alkyne-tethered N-tosylhydrazones. acs.orgresearchgate.net This transition-metal-free approach generates the fused polycyclic pyrazole system in high yields by forming the requisite 1,3-dipole in situ, which then reacts with the tethered alkyne. acs.orgresearchgate.net

Reaction TypeKey PrecursorsReagents/ConditionsProduct Class
Intermolecular 1,3-Dipolar Cycloaddition Cyclopentenone derivative, Diazoalkane (e.g., diazomethane)Organic solvent (e.g., diethyl ether), 0 °C to room temperatureFused Pyrazoline/Pyrazolone
Intramolecular 1,3-Dipolar Cycloaddition Alkyne-tethered N-tosylhydrazoneBase (e.g., NaH), HeatFused Polycyclic Pyrazole

The most classical and direct method for synthesizing pyrazolones is the condensation reaction between a 1,3-dicarbonyl compound, such as a β-ketoester, and a hydrazine (B178648) derivative. nih.govjocpr.com To form the this compound structure, this strategy employs a cyclic β-ketoester, specifically an ester of 2-oxocyclopentanecarboxylic acid (e.g., ethyl 2-oxocyclopentanecarboxylate).

The reaction mechanism proceeds through two key steps. First, the more reactive ketone carbonyl of the β-ketoester condenses with hydrazine to form a hydrazone intermediate. libretexts.orgwikipedia.org This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine moiety onto the ester carbonyl group, leading to cyclization and the elimination of an alcohol molecule (e.g., ethanol) to yield the stable fused pyrazolone ring system. researchgate.nettandfonline.com

Reaction TypeKey PrecursorsReagents/ConditionsProduct Class
Intramolecular Condensation Ethyl 2-oxocyclopentanecarboxylate, Hydrazine hydrate (B1144303)Acid or base catalyst, Reflux in alcohol (e.g., ethanol)Fused Pyrazolone

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single step, thereby avoiding the isolation of intermediates. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole-containing fused heterocycles. mdpi.com For instance, a four-component reaction between an aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate can yield densely substituted pyrano[2,3-c]pyrazoles, demonstrating the power of MCRs in creating fused systems. mdpi.comsmolecule.com

Adapting this strategy for the synthesis of this compound analogues could involve a three-component reaction. A typical example would be the reaction of a cyclic ketone (e.g., cyclopentanone), an aldehyde, and a hydrazine in the presence of a β-ketoester, where intermediates are formed in situ and subsequently cyclize to form the fused bicyclic product. nih.gov These one-pot syntheses are valued for their operational simplicity and high atom economy. nih.govresearchgate.net

Reaction TypeKey PrecursorsReagents/ConditionsProduct Class
Three-Component Reaction Aldehyde, β-Ketoester, HydrazineLewis acid or base catalyst, One-potSubstituted Pyrazole
Four-Component Reaction Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateCatalyst (e.g., taurine), Aqueous mediaFused Dihydropyrano[2,3-c]pyrazole

Precursor Design and Functional Group Transformations

The successful synthesis of the target compound and its analogues is critically dependent on the design and availability of suitable precursors. The choice of synthetic strategy dictates the required starting materials.

For intramolecular condensation pathways, the key precursor is a 2-substituted cyclopentanone (B42830), most commonly ethyl 2-oxocyclopentanecarboxylate. This precursor contains the necessary 1,3-dielectrophilic arrangement of a ketone and an ester on a five-membered ring. researchgate.net

For cycloaddition reactions , the precursors are a cyclopentenone derivative, which acts as the C-C double bond component (the dipolarophile), and a source for the N-N-C unit, such as a diazoalkane.

For building more complex, fused analogues, functionalized pyrazoles themselves serve as critical precursors. For example, 5-aminopyrazoles are extensively used as synthons for constructing a wide variety of fused pyrazoloazines by reacting them with various bielectrophilic reagents. beilstein-journals.orgresearchgate.netnih.gov This highlights how functional group transformations on the pyrazole ring open pathways to a diverse library of related compounds.

Oxidative Cyclization and Dehydrogenation Approaches

In many synthetic routes to pyrazoles, the initial cyclization product is a dihydropyrazole, also known as a pyrazoline. mdpi.com This is particularly common when the synthesis involves the condensation of an α,β-unsaturated ketone with hydrazine. mdpi.com To obtain the final aromatic pyrazole ring, a subsequent dehydrogenation (oxidation) step is required. This transformation can be achieved using a variety of oxidizing agents. A common laboratory method involves heating the pyrazoline intermediate with a catalyst such as palladium on carbon (Pd/C). thieme-connect.com

Alternatively, modern methods allow for direct oxidative cyclization. For example, β,γ-unsaturated hydrazones can undergo a metal-free oxidative cyclization to directly form pyrazolones, with the reaction's outcome controlled by the atmosphere. rsc.org Another approach is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which uses air as the oxidant and proceeds through the formation of a hydrazonyl radical followed by cyclization. organic-chemistry.org These methods provide more direct access to the pyrazolone core from acyclic precursors.

Reaction TypeKey PrecursorsReagents/ConditionsProduct Class
Dehydrogenation Fused PyrazolinePd/C, Heat; or other oxidizing agents (I₂, DMSO)Fused Pyrazole
Oxidative Cyclization β,γ-Unsaturated hydrazoneMetal-free (controlled atmosphere) or Cu-catalyzed (air)Pyrazolone

Derivatization and Functionalization Strategies of the 5,6 Dihydrocyclopenta C Pyrazol 4 1h One Core

Modification at the Pyrazole (B372694) Nitrogen Atom (N-Alkylation)

The pyrazole ring of the 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one core contains two nitrogen atoms, N1 and N2, which can be subjected to alkylation. The reaction of the pyrazole core with alkylating agents typically occurs after deprotonation with a base, but the choice of conditions can lead to a mixture of N1 and N2 alkylated isomers. The regioselectivity of this reaction is a critical consideration in synthetic design.

Research into the N-alkylation of similar heterocyclic systems, such as indazoles, has shown that the outcome is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a range of substrates. beilstein-journals.org Steric and electronic effects of substituents on the pyrazole ring can also direct the alkylation to a specific nitrogen. beilstein-journals.org Alternative methods for achieving N-alkylation include using catalysts like crystalline aluminosilicates, which can provide high yields under mild conditions. google.comgoogle.com

Table 1: Conditions Influencing N-Alkylation Regioselectivity on Pyrazole Scaffolds
ConditionFactorObservationPotential Outcome on Core ScaffoldReference
Base/Solvent SystemSodium Hydride in THFGenerally promotes N1-selectivity in indazole systems.Favors formation of 1-alkyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one. beilstein-journals.org
SubstituentsElectron-withdrawing groupsCan influence the acidity of the N-H protons and direct alkylation. For example, a C7-NO2 group in indazole confers high N2 regioselectivity.Substituents on the cyclopentane (B165970) ring could potentially influence N1 vs. N2 selectivity. beilstein-journals.org
Alkylating AgentPrimary alkyl halides and secondary alkyl tosylatesTolerated in N1-selective protocols.A wide variety of alkyl and substituted alkyl groups can be introduced at the nitrogen position. beilstein-journals.org
CatalystCrystalline aluminosilicatesEnables N-alkylation with high conversion and yield from inexpensive starting materials.Provides an efficient industrial method for producing N-alkylated derivatives. google.comgoogle.com

Functionalization of the Carbonyl Group

The carbonyl group at the 4-position is a key site for functionalization. Standard ketone chemistry can be applied to introduce a variety of structural motifs. One common strategy is the Knoevenagel condensation, where the ketone reacts with an active methylene (B1212753) compound in the presence of a base. This reaction introduces a new carbon-carbon double bond, extending the scaffold. For example, condensation with malononitrile (B47326) or 2-cyanoacetic acid can be used to append diverse functional groups. nih.gov

Another approach involves the α-functionalization of the carbonyl group. rdd.edu.iq The methylene group adjacent to the carbonyl (at the 5-position) can be activated for reactions. For instance, acylation can be performed to yield a β-dicarbonyl compound, which can then be used in subsequent cyclocondensation reactions to build new heterocyclic rings. rdd.edu.iq The carbonyl group itself can also be a target for nucleophilic addition or reduction to the corresponding alcohol, providing a handle for further derivatization.

Table 2: Representative Reactions for Carbonyl Group Functionalization
Reaction TypeReagentsProduct TypeReference
Knoevenagel Condensation(Thio)barbituric acid, malononitrile, 2,4-thiazolidinedioneMethylene-bridged derivatives nih.gov
α-AcylationAcid chlorides or anhydridesβ-Dicarbonyl compounds rdd.edu.iq
CyclocondensationHydrazine (B178648) derivatives reacting with α,β-unsaturated carbonyls derived from the coreFused pyrazoline systems rdd.edu.iq
ReductionSodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4)Secondary alcoholGeneral Organic Chemistry

Introduction of Substituents on the Cyclopentane Ring

The cyclopentane portion of the scaffold offers further opportunities for substitution, allowing for the fine-tuning of the molecule's properties. Methods for functionalizing cyclopentane rings can be adapted for this purpose. researchgate.net The positions alpha to the carbonyl group (C5) and adjacent to the pyrazole ring (C6) are potential sites for derivatization.

Strategies could include α-halogenation of the ketone followed by nucleophilic substitution or elimination reactions. Furthermore, if a double bond were introduced into the cyclopentane ring, it would open up a range of addition reactions. The synthesis of polysubstituted cyclopentane derivatives often involves multi-step sequences starting from functionalized precursors, which could be a strategy to build substituted versions of the this compound core. researchgate.net

Strategies for Introducing Diverse Moieties

Creating a library of compounds based on the this compound core requires efficient strategies for introducing a wide range of chemical groups. The versatility of the pyrazole ring is a significant asset in this regard. nih.govnih.gov

One powerful approach is the use of multicomponent reactions. A synthetic route that builds the core scaffold and simultaneously introduces diversity can be highly effective. nih.gov For example, a reaction involving a hydrazine, a β-ketoester, and another component could potentially assemble a substituted version of the core in a single step.

Post-synthesis functionalization is another key strategy. If a halogen atom (e.g., bromine or iodine) is introduced onto the pyrazole ring, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. nih.gov These reactions allow for the attachment of a vast array of aryl, heteroaryl, alkynyl, and amino groups. For instance, studies on 4-halopyrazoles have demonstrated the utility of both palladium and copper catalysts for coupling reactions with various amines. nih.gov Such methods provide a robust platform for generating structural diversity from a common intermediate. researchgate.net

Mechanistic Investigations of Reaction Pathways

Elucidation of Cycloaddition Mechanisms

Cycloaddition reactions are fundamental to the synthesis of pyrazole (B372694) and its fused derivatives. The [3+2] cycloaddition, in particular, is a powerful method for constructing the five-membered pyrazole ring.

Mechanistic studies have focused on reactions involving azomethine imines and various dipolarophiles. For instance, the catalyst-free, solvent-dependent [3+2] cycloaddition of isoxazole-styrenes and azomethine imines has been shown to produce dinitrogen-fused pyrazolone (B3327878) derivatives. thieme-connect.deresearchgate.net The reaction proceeds through an aza-1,4/1,6-Michael addition followed by an intramolecular cyclization. thieme-connect.de The regioselectivity of the reaction is highly dependent on the solvent and temperature, allowing for the selective synthesis of different isomeric structures. thieme-connect.deresearchgate.net

Another key example is the [3 + 2] cycloaddition of 3-oxopyrazolidin-1-ium-2-ides (cyclic azomethine imines) to alkynes, which yields bicyclic pyrazolidinones such as the 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole scaffold. nih.gov This reaction's scope is often limited to polar, electron-poor alkynes. The use of heterogeneous Cu(II)-enaminone complexes as catalysts has been investigated to improve reaction efficiency, although catalyst reusability can be a challenge. nih.gov Mechanistic proposals for pyrazole synthesis also include stepwise cycloaddition pathways, as suggested by studies on the reaction of N-arylhydrazones with nitroolefins. organic-chemistry.org

The table below summarizes the conditions and outcomes of representative cycloaddition reactions leading to pyrazolone-containing fused rings.

DipoleDipolarophileCatalyst/ConditionsProduct TypeRef
Azomethine ImineIsoxazole-styreneCatalyst-free, varied solvents (e.g., DCE)Dinitrogen-fused bicyclic pyrazolones thieme-connect.de
(Z)-3,3-dimethyl-5-oxo-2-(3,4,5-trimethoxybenzylidene)pyrazolidin-2-ium-1-ideMethyl propiolateImmobilized Cu(II) complexes, CH2Cl26,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles nih.gov
Nitrile Imines (in situ)Vinylsulfonium saltsMild, catalyst-freeSubstituted pyrazoles organic-chemistry.org

Understanding Bicyclization Processes

Bicyclization processes involve the formation of two rings in a single synthetic sequence, often through domino or multicomponent reactions. These strategies are highly efficient for creating complex molecules like fused pyrazolones from simple precursors.

A notable example is a four-component bicyclization strategy that yields skeletally diverse pyrazolo[3,4-b]pyridine derivatives. nih.gov This method combines arylglyoxals, pyrazol-5-amines, aromatic amines, and active methylene (B1212753) compounds (like 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones) in a microwave-assisted reaction. The proposed mechanism involves a series of condensations and cyclizations, leading to stereoselective formation of polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines through a special [3+2+1]/[3+2] bicyclization. nih.gov

The mechanism for forming dinitrogen-fused bicyclic pyrazolones also falls under this category, where an initial Michael addition is followed by an intramolecular cyclization, effectively constituting a bicyclization process. thieme-connect.de These reactions highlight the utility of multicomponent strategies not only for their efficiency but also for their ability to generate significant molecular complexity in a single pot, which is crucial for drug discovery and materials science. nih.gov

Studies on C-H Functionalization Routes

Direct C-H functionalization has emerged as a powerful, atom-economical tool for synthesizing and modifying heterocyclic compounds, including pyrazoles and pyrazolones. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more direct route to substituted derivatives. rsc.org

Transition-metal catalysis is central to these methodologies. Rhodium(III)-catalyzed C-H activation of pyrazolones with non-activated free allyl alcohols has been shown to produce structurally diverse pyrazolone analogues. rsc.org The selectivity of these reactions can be controlled by altering the reaction conditions to yield either γ-ketone substituted derivatives or pyrazolo[1,2-α]cinnoline structures. rsc.org

Similarly, copper-catalyzed aerobic oxidative C(sp2)–H amination provides a practical and efficient pathway for synthesizing pyrazoles and related indazoles under mild conditions. acs.org This method involves the direct formation of a C-N bond at an unactivated C-H site. The orchestration of multiple C-H activation steps in a single cascade has also been demonstrated. A sequential triple C-H activation reaction, directed by both a pyrazole and an amide group, has been used to rapidly assemble complex, sterically congested dihydrobenzo[e]indazole derivatives. researchgate.net

The table below provides an overview of different C-H functionalization strategies applied to pyrazole-containing systems.

Pyrazole SubstrateReagentCatalyst SystemFunctionalization TypeProductRef
PyrazolonesAllyl AlcoholsRhodium(III)C-H Activation/Couplingγ-Ketone Substituted Pyrazolones rsc.org
PyrazolesVariousTransition Metals (e.g., Pd, Rh, Ir)C-C & C-Heteroatom Bond FormationFunctionalized Pyrazoles rsc.org
Arylhydrazones-FeBr3/O2Intramolecular C-H Amination1H-Indazoles & Pyrazoles researchgate.net
N-Aryl-N-nitrosoanilinesEthyl GlyoxylateRhodium(III)N-Nitroso-Directed C-H AdditionOrtho-disubstituted Products researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one, ¹H NMR, ¹³C NMR, and 2D NMR techniques collectively provide a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three unique proton environments in the molecule. The protons on the fused cyclopentanone (B42830) ring and the pyrazole's N-H proton each give rise to characteristic resonances.

N-H Proton: The proton attached to the nitrogen atom (N1) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10.0 and 13.0 ppm. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Aliphatic Protons: The cyclopentane (B165970) portion of the molecule contains two sets of methylene (B1212753) (CH₂) groups at positions C5 and C6. These protons are adjacent to each other, leading to spin-spin coupling.

The protons at C6 (-CH₂-) are adjacent to the C5 methylene group and are expected to resonate around δ 2.5-2.9 ppm, likely as a triplet.

The protons at C5 (-CH₂-), being adjacent to the C6 methylene group and alpha to the carbonyl group, would be deshielded and are predicted to appear further downfield, around δ 2.9-3.3 ppm, also as a triplet.

The integration of these signals would correspond to a 1:2:2 ratio, confirming the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N1-H 10.0 - 13.0 Broad Singlet
C5-H₂ 2.9 - 3.3 Triplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has seven carbon atoms, but due to the pyrazole (B372694) ring's structure, five distinct signals are expected in the proton-decoupled spectrum.

Carbonyl Carbon (C4): The ketone carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 180-200 ppm.

Pyrazole Ring Carbons (C3, C3a, C6a): The sp² hybridized carbons of the pyrazole ring will resonate in the aromatic/olefinic region. C3, being adjacent to two nitrogen atoms, and the bridgehead carbons C3a and C6a, will have distinct chemical shifts, generally between δ 110 and 160 ppm.

Aliphatic Carbons (C5, C6): The two sp³ hybridized methylene carbons of the cyclopentane ring will appear in the upfield region of the spectrum. The C5 carbon, being alpha to the carbonyl, will be more deshielded (around δ 30-40 ppm) than the C6 carbon (around δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4 (C=O) 180 - 200
C3a/C6a 130 - 160
C3 110 - 130
C5 (α-CH₂) 30 - 40

To unambiguously assign the proton signals and confirm their connectivity, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) are employed. A ¹H-¹H COSY spectrum would show a crucial cross-peak connecting the signals of the C5-H₂ protons and the C6-H₂ protons. This correlation provides definitive evidence of the vicinal coupling between these two adjacent methylene groups, confirming the integrity of the fused cyclopentane ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, several characteristic absorption bands are expected.

N-H Stretch: A moderate to strong, somewhat broad absorption band between 3200 and 3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the pyrazole ring.

C-H Stretch: Absorption bands for the aliphatic C-H stretching of the cyclopentane ring would appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band is predicted between 1680 and 1700 cm⁻¹, which is characteristic of a conjugated five-membered ring ketone.

C=N/C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce one or more bands in the 1500-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium-Strong, Broad
C=O Stretch 1680 - 1700 Strong, Sharp
C=N / C=C Stretch 1500 - 1650 Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and formula.

The molecular formula for this compound is C₇H₈N₂O.

Low-Resolution MS: In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z value of 136, corresponding to the nominal molecular weight.

High-Resolution MS (HRMS): HRMS would provide the exact mass of the molecular ion. The calculated exact mass is 136.0637 u. Observing a peak at this precise m/z value would confirm the elemental composition of C₇H₈N₂O.

Common fragmentation pathways could include the loss of a carbonyl group (CO, 28 u) to give a fragment at m/z 108, or fragmentation of the cyclopentane ring.

X-ray Crystallography for Solid-State Structure Determination

While NMR, IR, and MS provide powerful evidence for the molecular structure, single-crystal X-ray crystallography offers unambiguous proof of the atomic connectivity and three-dimensional arrangement in the solid state. A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles.

Based on crystal structures of related pyrazole derivatives, it is expected that the pyrazole ring would be nearly planar. nih.govmdpi.com The analysis would also reveal intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictates the crystal packing arrangement. mdpi.com Such interactions are crucial for understanding the supramolecular chemistry of the compound. For instance, studies on similar heterocyclic systems have shown the formation of hydrogen-bonded dimers or catemeric chains in the solid state. mdpi.commdpi.com

Other Spectroscopic Methods (e.g., UV-Vis, Circular Dichroism (CD))

While comprehensive experimental spectroscopic data for this compound are not extensively reported in the surveyed literature, the ultraviolet-visible (UV-Vis) absorption characteristics can be inferred from the analysis of related pyrazolone (B3327878) structures. Circular Dichroism (CD) data for this specific achiral molecule would not be expected unless it is placed in a chiral environment; no such studies were found.

UV-Vis Spectroscopy

The electronic absorption spectrum of pyrazolone derivatives is characterized by transitions occurring within the heterocyclic ring and associated chromophores. Generally, pyrazolone-containing compounds exhibit absorption bands in the UV region, which can sometimes extend into the visible range depending on the extent of conjugation and the presence of auxochromic groups.

Research on various pyrazole and pyrazolone derivatives indicates that their UV-Vis spectra typically display intense absorption bands between 216 nm and 359 nm. nih.gov These absorptions are generally attributed to π → π* and n → π* electronic transitions within the conjugated system of the pyrazolone ring.

For instance, studies on pyrazole azo dyes, which are structurally more complex, show multiple absorption maxima. The specific positions of these maxima are influenced by the tautomeric form of the dye (azo or hydrazo) and the solvent used. nih.gov For example, experimental UV-VIS spectra of certain pyrazole azo dyes in ethanol (B145695) show absorption maxima corresponding to the pyrazole chromophore in the range of 216–238 nm, with additional bands for the azo group appearing at higher wavelengths, typically between 312 nm and 359 nm. nih.gov

Computational studies using methods such as Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the UV-Vis spectra of pyrazolone derivatives. nih.gov These theoretical calculations can provide valuable insights into the electronic transitions and help in the interpretation of experimental spectra. For a series of novel pyrazole azo dyes, computational models have predicted absorption maxima that correlate well with experimental findings, confirming that the observed bands arise from the electronic transitions within the pyrazolone core and the extended chromophoric system. nih.gov

Given the bicyclic fused structure of this compound, its UV-Vis spectrum is expected to show characteristic absorptions for the pyrazolone chromophore. The fusion of the cyclopentanone ring may cause shifts in the absorption maxima compared to simpler, monocyclic pyrazolones due to ring strain and altered electronic distribution. However, without specific experimental data, the exact λmax values remain speculative.

The following table summarizes representative UV-Vis absorption data for a selection of pyrazole derivatives, which can serve as a general reference for the pyrazolone class of compounds.

Compound TypeChromophoreAbsorption Maxima (λmax, nm)Solvent
Pyrazole Azo DyesPyrazole216-223Ethanol
Pyrazole Azo DyesEthyl 3-methyl-1H-pyrazole-4-carboxylate235-238Ethanol
Pyrazole Azo DyesAzo Group312-359Ethanol

Circular Dichroism (CD) Spectroscopy

No literature pertaining to the Circular Dichroism (CD) spectroscopy of this compound was found during the comprehensive search. CD spectroscopy is a technique used to study chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum unless it is placed in a chiral environment or derivatized to introduce a chiral center.

Theoretical and Computational Studies on 5,6 Dihydrocyclopenta C Pyrazol 4 1h One and Its Derivatives

Quantum Chemical Calculations (e.g., DFT/B3LYP)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures and properties. Among the most widely used methods is Density Functional Theory (DFT), with the B3LYP functional being a popular choice for its balance of accuracy and computational efficiency in studying organic molecules. nih.gov

In a typical study of a molecule like 5,6-Dihydrocyclopenta[c]pyrazol-4(1H)-one, the first step is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The B3LYP method, often paired with a basis set such as 6-311+G(2d,p), is employed to calculate the equilibrium geometry. researchgate.net From this optimized structure, various thermochemical properties, such as the enthalpy of formation, can be calculated. researchgate.netsuperfri.org

Furthermore, vibrational frequency analysis is performed at the same level of theory. These calculations are crucial for two reasons: they confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and they allow for the prediction of the infrared (IR) spectrum of the molecule. superfri.org The calculated vibrational frequencies can be compared with experimental IR data to validate the computational model.

For pyrazole (B372694) derivatives, DFT calculations have been successfully used to determine geometric parameters like bond lengths and angles, which have shown good agreement with experimental data from X-ray crystallography where available. researchgate.netnih.gov

Table 1: Representative Calculated Thermochemical Data for a Pyrazole Derivative (Hypothetical for this compound)

ParameterCalculated ValueUnits
Enthalpy of Formation (gas phase)ValuekJ/mol
EntropyValueJ/(mol·K)
Heat CapacityValueJ/(mol·K)
Dipole MomentValueDebye

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Electronic Structure and Reactivity Predictions

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. Key aspects of this are the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy of the HOMO is indicative of the ionization potential, and the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Resistance to change in electron distribution or charge transfer.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These descriptors help in predicting how the molecule will interact with other reagents. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions. nih.gov

Another powerful tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Hypothetical for this compound)

ParameterValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Electrophilicity Index (ω)Value

Note: The values in this table are hypothetical and represent the type of data derived from electronic structure calculations.

Conformational Analysis

For molecules with flexible bonds, conformational analysis is essential to identify the different spatial arrangements (conformers) and their relative stabilities. While the fused ring system of this compound is relatively rigid, substituents on the pyrazole or cyclopentanone (B42830) rings could introduce conformational flexibility.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating dihedral angles of flexible bonds. For each conformation, a geometry optimization and energy calculation (typically at a DFT level like B3LYP) is performed. The results provide the relative energies of the different conformers, allowing for the identification of the most stable (lowest energy) conformation. researchgate.net

The calculated energy differences between conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution. This information is crucial for understanding which conformation is likely to be the most abundant and therefore the most relevant for the molecule's chemical and biological properties. In some cases, intermolecular interactions in the solid state can lead to the adoption of a conformation that is not the global minimum in the gas phase. researchgate.net

Applications As a Synthetic Building Block in Organic Chemistry

Utilization in the Synthesis of Polycyclic Heterocycles

The structure of 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is particularly well-suited for the synthesis of fused polycyclic heterocyclic systems. The presence of the reactive ketone and the adjacent pyrazole (B372694) ring facilitates annulation reactions, leading to the formation of novel ring systems with potential biological activities.

One of the key applications of this building block is in the synthesis of pyrazolo-fused pyridines and quinolines. For instance, through multicomponent reactions, pyrazolone (B3327878) derivatives can react with aldehydes and other reagents to form complex heterocyclic structures like pyrazolo[3,4-b]quinolines. researchgate.netmdpi.comresearchgate.net While specific examples starting directly from this compound are not extensively documented, the general reactivity of pyrazolones in such transformations is well-established. These reactions often proceed through a series of condensation and cyclization steps, ultimately leading to the formation of intricate polycyclic frameworks.

Furthermore, the active methylene (B1212753) group in the cyclopentane (B165970) ring can be functionalized, for example, through Knoevenagel condensation with various aldehydes. The resulting activated double bond can then undergo subsequent intramolecular cyclization or participate in cycloaddition reactions to furnish a variety of fused heterocycles. This approach provides a powerful tool for the construction of diverse molecular scaffolds.

Scaffold for Complex Molecular Architectures

The rigid bicyclic core of this compound serves as an excellent scaffold for the development of complex molecular architectures. By strategically introducing functional groups at different positions of the molecule, chemists can build upon this core to create elaborate three-dimensional structures.

The pyrazole nitrogen atoms can be alkylated or arylated, providing a vector for introducing diversity. rsc.org The ketone functionality can be transformed into a variety of other functional groups or can be a site for the introduction of spirocyclic systems. For example, reactions with bifunctional reagents can lead to the formation of spiro-pyrazolone-oxindoles and other bicyclic pyrazolone derivatives. researchgate.net

The ability to selectively functionalize different parts of the molecule allows for the creation of libraries of compounds with diverse substitution patterns. This is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Role in the Development of New Heterocyclic Systems

Beyond the synthesis of known classes of compounds, this compound is instrumental in the development of entirely new heterocyclic systems. Its unique combination of functional groups allows for novel cyclization strategies that are not accessible with simpler starting materials.

For example, the reaction of pyrazolones with diketones or their equivalents can lead to the formation of novel fused pyrazole systems. While specific examples with this compound are emerging, the general principle has been demonstrated with other pyrazolone derivatives. nih.gov The cyclopentane ring of the molecule can also participate in ring-expansion or rearrangement reactions to afford novel heterocyclic cores.

Moreover, multicomponent reactions involving this pyrazolone derivative can lead to the one-pot synthesis of highly complex and novel heterocyclic frameworks. beilstein-journals.orgnih.gov These reactions offer a high degree of atom economy and efficiency, making them attractive for the rapid generation of molecular diversity. The exploration of new reactions and transformations starting from this compound continues to be an active area of research, promising the discovery of new heterocyclic systems with unique properties and potential applications.

Green Chemistry Approaches in the Synthesis of 5,6 Dihydrocyclopenta C Pyrazol 4 1h One Analogues

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. acs.orgnih.gov This technology has been successfully applied to the synthesis of various pyrazole (B372694) and pyrazolone (B3327878) derivatives.

One-pot multicomponent reactions are particularly amenable to microwave irradiation. For instance, a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives has been developed by reacting a β-ketoester (like ethyl acetoacetate), a substituted hydrazine (B178648), and an aldehyde under microwave irradiation. nih.gov This method demonstrates high efficiency, with the reaction efficiency being dependent on the microwave oven power. nih.gov Optimal results were achieved at 420 W for 10 minutes, yielding products in the range of 51-98%. nih.gov

The synthesis of pyrazole and oxadiazole hybrids has also been significantly improved using microwave assistance. Compared to conventional refluxing which takes 7–9 hours, microwave-assisted synthesis reduces the reaction time to 9–10 minutes and increases the product yield from 77% to 92%. acs.org Similarly, quinolin-2(1H)-one-based pyrazole derivatives have been synthesized in 7–10 minutes at 120°C under microwave conditions, with yields between 68-86%. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Analogues

Method Reaction Time Yield (%) Reference
Conventional Heating 7–9 hours 77 acs.org
Microwave-Assisted 9–10 minutes 92 acs.org
Conventional Heating 6–9 hours 59-66 rsc.org
Microwave-Assisted 7–10 minutes 68-86 rsc.org
Conventional Heating ~20 hours Lower Yields dergipark.org.tr
Microwave-Assisted (Solvent-Free) 8-10 minutes Higher Yields dergipark.org.tr

Solvent-Free and Mechanochemical Approaches (Grinding Techniques)

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often facilitated by mechanochemistry (such as ball milling or grinding), offer significant environmental benefits by reducing waste and avoiding the hazards associated with organic solvents. researchgate.netresearchgate.net

A mechanochemical cross-dehydrogenative coupling reaction of pyrazolones with thiols using ball milling has been reported. researchgate.net This method is notable for being both metal- and solvent-free, proceeding under mild conditions with high yields (up to 99%). researchgate.net The synthesis of pyranopyrazoles has been achieved by grinding reactants like aldehydes, malononitrile (B47326), and a pyrazolone derivative in a pestle and mortar, sometimes with a catalytic amount of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). gsconlinepress.com

Solvent-free conditions can also be combined with microwave irradiation. An efficient one-pot synthesis of pyrazolone derivatives was achieved by irradiating a mixture of ethyl acetoacetate, a substituted hydrazine, and an aldehyde in the absence of any solvent, affording yields ranging from 51% to 98%. nih.gov

Table 2: Examples of Solvent-Free Synthesis of Pyrazole Analogues

Technique Reactants Conditions Yield (%) Reference
Mechanochemistry (Ball Milling) Pyrazolones, Thiols Metal-free, Solvent-free Up to 99 researchgate.net
Grinding Aldehydes, Malononitrile, Trifluoromethylpyrazol-5-one DBU catalyst Good yields gsconlinepress.com
Microwave-Assisted Ethyl acetoacetate, Hydrazine, Aldehyde 420 W, 10 min, Solvent-free 51-98 nih.gov

Application of Green Solvents (e.g., Polyethylene Glycol-400 (PEG-400))

When a solvent is necessary, the use of green solvents is a preferred alternative to traditional volatile organic compounds. Polyethylene glycol (PEG), particularly PEG-400, is a non-toxic, thermally stable, inexpensive, and recyclable medium for organic synthesis. nih.govnih.gov

A mild and efficient three-component synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives from an aldehyde, Meldrum's acid, and 3-methyl-1H-pyrazol-5-amine has been successfully carried out in an aqueous solution of PEG-400. mdpi.com The reaction proceeds at 90°C and is typically complete within 15 minutes, offering good yields. nih.gov PEG-400 has also been employed as a green reaction medium for the synthesis of N-acetyl pyrazoline derivatives and other pyrazole analogues, providing excellent yields in shorter reaction times and allowing for the recovery and reuse of the solvent. researchgate.net

In another example, N-pyrazole amino chitosan (B1678972) derivatives were synthesized by reacting various pyrazoles with chitosan in PEG-400 at 80°C. The reaction was complete in 20 minutes, yielding excellent results, and the PEG-400 could be recycled for several consecutive runs. nih.gov

Catalyst-Free Reactions

The development of catalyst-free reactions is highly desirable as it simplifies reaction procedures, reduces costs, and avoids contamination of the final product with residual catalyst. Several catalyst-free methods for the synthesis of pyrazole analogues have been reported under green conditions.

The synthesis of pyrazoles via a 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating under solvent-free conditions, affording the products in high yields without the need for work-up or purification. rsc.org Another approach involves a temperature-controlled, oxidant-free electrophilic cyclization for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. This method works in solvents like ethanol (B145695) or ionic liquids by simply adjusting the reaction temperature. nih.gov

Furthermore, pyrano[2,3-c]pyrazole derivatives have been synthesized through a catalyst-free, four-component reaction involving ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile in water, facilitated by ultrasonic irradiation. nih.gov

Q & A

Q. Table 1: Example Characterization Data

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)Elemental Analysis (Found)
10b (C15_{15}H10_{10}N2_2O2_2S)7.2–7.8 (aromatic)170.5 (C=O)C: 63.51%, H: 3.59%, N: 9.72%

Advanced: How can researchers optimize reaction yields for complex derivatives?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclocondensation steps, while ethanol improves crystallization .
  • Catalyst Screening: Test bases like triethylamine or DBU to accelerate annulation reactions .
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 minutes vs. 24 hours conventionally) .
  • Purification: Use column chromatography with gradients (e.g., hexane/ethyl acetate) for intermediates, followed by recrystallization for final products .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Comparative Analysis: Cross-reference NMR data with structurally similar derivatives (e.g., chromeno-pyrazolones) .
  • Computational Validation: Use DFT calculations to predict 1H^1H and 13C^{13}C chemical shifts and compare with experimental results .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry by determining the crystal structure .
  • Repetition Under Controlled Conditions: Eliminate solvent or impurity artifacts by repeating reactions in anhydrous environments .

Advanced: What strategies identify structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Substituent Variation: Modify functional groups (e.g., hydroxy, methoxy) on aromatic rings to assess their impact on bioactivity. For example, coumarin derivatives show enhanced PI3Kα inhibition due to planar aromatic systems .
  • Enzymatic Assays: Test derivatives against target enzymes (e.g., PI3Kα) using fluorescence polarization or kinase activity assays .
  • Molecular Docking: Model interactions between derivatives and active sites (e.g., ATP-binding pockets) to predict binding affinity .

Q. Table 2: Example SAR Data

DerivativeSubstituent (R)IC50_{50} (PI3Kα, nM)Docking Score (kcal/mol)
4i Coumarin12.3 ± 1.2-9.8
10c Methoxyphenyl45.6 ± 3.1-7.2

Advanced: How to address regioselectivity challenges in synthesizing annulated derivatives?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) on the pyrazole ring to guide cyclization to specific positions .
  • Steric Control: Use bulky reagents (e.g., tert-butyl groups) to favor formation of less sterically hindered isomers .
  • Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature—shorter times favor kinetic products, while prolonged heating yields thermodynamically stable isomers .

Basic: What are the key challenges in scaling up laboratory-scale syntheses?

Methodological Answer:

  • Intermediate Stability: Monitor air- or moisture-sensitive intermediates (e.g., enolates) using in situ FTIR .
  • Solvent Recovery: Implement distillation systems for high-boiling solvents (e.g., DMF) to reduce costs .
  • Byproduct Management: Optimize quenching steps (e.g., aqueous workup vs. column filtration) to remove unreacted reagents .

Advanced: How to design experiments to evaluate biological activity of novel derivatives?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors implicated in disease pathways (e.g., PI3Kα in cancer) .
  • Dose-Response Curves: Use 3D cell cultures or organoids to assess cytotoxicity and IC50_{50} values .
  • Metabolic Stability: Perform microsomal assays (e.g., liver microsomes) to predict in vivo half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.